Omeprazole-d3

Descripción general

Descripción

Omeprazole-d3 is intended for use as an internal standard for the quantification of omeprazole by GC- or LC-MS. Omeprazole is a selective and irreversible inhibitor of the gastric H+/K+ ATPase pump (IC50 = 1.1 μM). It is a racemic mixture of two enantiomers, S-omeprazole (esomeprazole magnesium; ) and R-omeprazole (sodium salt), which are prodrugs of the active sulfonamide which is formed by acid-stimulated conversion. Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.3

This compound is intended for use as an internal standard for the quantification of omeprazole by GC- or LC-MS. Omeprazole is a selective and irreversible inhibitor of the gastric H It is a racemic mixture of two enantiomers, S-omeprazole (esomeprazole magnesium; ) and R-omeprazole (sodium salt), which are prodrugs of the active sulfonamide which is formed by acid-stimulated conversion. Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.

Mecanismo De Acción

Target of Action

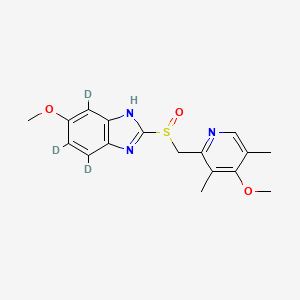

Omeprazole-d3-1, also known as this compound or 4,5,7-Trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole, primarily targets the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This system is also known as the proton pump , and it plays a crucial role in the secretion of gastric acid .

Mode of Action

This compound-1 is a proton pump inhibitor (PPI) . It suppresses gastric basal and stimulated acid secretion by inhibiting the parietal cell H+/K+ ATP pump . This inhibition is selective and irreversible . The compound also demonstrates a wide range of protein targeting, indicating its interaction with diverse proteins .

Biochemical Pathways

The action of this compound-1 affects several biochemical pathways. It modulates the lysosomal transport pathway, as evidenced by changes in the expression of LAMP-1, Cathepsin-D, and β-COP in lysosome- and Golgi complex-containing cell fractions . It also influences autophagy in cells .

Pharmacokinetics

This compound-1 is rapidly absorbed following administration, with peak plasma concentrations occurring within 0.5 hours . It is metabolized primarily by CYP2C19 and to a lesser extent by CYP3A4 into hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . The drug’s effects can last up to 72 hours, with 50% of the maximum effect persisting at 24 hours . After stopping treatment, secretory activity gradually returns over 3 to 5 days .

Result of Action

The primary result of this compound-1’s action is the suppression of gastric acid secretion, which aids in the treatment of conditions such as heartburn and gastric acid hypersecretion . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . Furthermore, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of this compound-1 can be influenced by various environmental factors. For instance, the compound is acid-labile and must be protected from exposure to acidic gastric juice when administered orally . Additionally, the compound’s pharmacokinetic and pharmacodynamic profiles can be affected by the presence of different alleles of the CYP2C19 gene, resulting in altered enzyme activity .

Análisis Bioquímico

Biochemical Properties

Omeprazole-d3 functions as a prodrug, which means it is converted into its active form in the acidic environment of the stomach. . This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion. This compound interacts with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in its metabolism .

Cellular Effects

This compound affects various cellular processes by inhibiting gastric acid secretion. This inhibition can lead to changes in the cellular environment of the stomach lining, promoting healing of ulcers and reducing inflammation. The compound influences cell signaling pathways related to acid production and can alter gene expression associated with these pathways . Additionally, long-term use of this compound may impact cellular metabolism by affecting the absorption of certain nutrients, such as magnesium and vitamin B12 .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the H+/K+ ATPase enzyme on the secretory surface of gastric parietal cells. This binding is irreversible and leads to the inhibition of the enzyme’s activity, effectively blocking the final step of acid production . The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and elimination from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable under acidic conditions, which is essential for its activation in the stomach. It can degrade in neutral or basic environments. Long-term studies have shown that this compound can lead to sustained inhibition of acid secretion, but prolonged use may result in rebound hypersecretion of acid once the treatment is discontinued . This rebound effect is due to the body’s compensatory mechanisms to restore normal acid levels.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At therapeutic doses, the compound effectively reduces gastric acid secretion and promotes ulcer healing. At higher doses, this compound can cause adverse effects such as gastric mucosal hyperplasia and potential toxicity . These effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The metabolism involves oxidation and reduction reactions, leading to the formation of several metabolites. These metabolites are then excreted via the urine and feces. The deuterium atoms in this compound can help trace the metabolic pathways and provide insights into the drug’s pharmacokinetics .

Transport and Distribution

Within the body, this compound is absorbed in the small intestine and transported to the liver, where it undergoes metabolism. The compound is highly protein-bound, which affects its distribution in tissues . This compound is preferentially concentrated in the parietal cells of the stomach, where it exerts its therapeutic effects. The transport and distribution of the compound are influenced by various factors, including its interaction with transport proteins and binding to plasma proteins .

Subcellular Localization

This compound is localized primarily in the secretory canaliculi of gastric parietal cells, where it binds to the H+/K+ ATPase enzyme . This subcellular localization is crucial for its inhibitory effect on acid secretion. The compound’s activity is dependent on its ability to reach and interact with the proton pump within these cells. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to its specific subcellular compartments .

Actividad Biológica

Omeprazole-d3 is a deuterium-labeled derivative of omeprazole, a widely used proton pump inhibitor (PPI) primarily indicated for the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, metabolites, therapeutic efficacy, and safety profile based on diverse research findings.

Pharmacokinetics and Metabolite Identification

Recent studies have highlighted the pharmacokinetic properties of this compound, particularly its metabolism and distribution in biological systems. A notable study administered Omeprazole and this compound to mice via various routes (oral, intravenous, intraperitoneal) to analyze their metabolites using liquid chromatography-mass spectrometry (LC-MS).

Key Findings:

- A total of 17 metabolites were identified in both brain and plasma samples.

- The study revealed that metabolite profiles varied significantly based on the route of administration and the tissue matrix (brain vs. plasma) .

- The brain-to-plasma partition coefficient (Kp) was evaluated, indicating significant distribution of this compound in the central nervous system (CNS), which may inform its potential CNS-related effects .

Therapeutic Efficacy

This compound retains the pharmacological properties of its parent compound, omeprazole. It effectively inhibits gastric acid secretion by binding to the H+/K+-ATPase enzyme in parietal cells. This action not only alleviates symptoms associated with hyperacidity but also promotes healing in gastric mucosal lesions.

Efficacy Data:

- In clinical settings, omeprazole is effective against 17 strains of Helicobacter pylori , with minimum inhibitory concentrations (MIC50s) ranging from 12.5 to 50 µg/ml .

- The effective dose for reducing histamine-induced acid secretion in canine models was found to be approximately 0.35 µmol/kg .

Safety Profile and Toxicogenetic Risks

While this compound is generally well tolerated, long-term use has been associated with several adverse effects. Research indicates potential risks including genomic instability and increased susceptibility to gastric cancer, particularly when used in high doses over extended periods.

Adverse Effects:

- Commonly reported side effects include atrophic gastritis, cobalamin deficiencies, and alterations in gut microbiota leading to malabsorption .

- In a review encompassing 76 in vivo studies , it was noted that while omeprazole has protective effects through anti-inflammatory mechanisms, it may also induce harmful effects such as hepatotoxicity and cytotoxicity .

Case Studies

- Case Study on Gastric Cancer Risk :

- Pharmacokinetics in Different Populations :

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolite Profiling

Stable Isotope Labeling

The use of Omeprazole-D3 is prominent in pharmacokinetic studies where it serves as a tracer to identify metabolites of omeprazole in biological systems. A study utilized a stable isotope ratio-patterning liquid chromatography-mass spectrometric method to investigate the distribution and metabolism of omeprazole and its metabolites in mouse brain tissue. The concomitant administration of omeprazole and this compound allowed researchers to identify 17 novel metabolites , which varied based on the administration route (oral, intravenous, or intraperitoneal) .

Table 1: Metabolites Identified from this compound Studies

| Administration Route | Number of Metabolites Identified | Key Findings |

|---|---|---|

| Oral | 10 | Higher concentrations in plasma than brain |

| Intravenous | 8 | Rapid distribution to brain tissue |

| Intraperitoneal | 7 | Varied metabolite profiles compared to other routes |

Neuro-Inflammation Studies

Recent research indicates that omeprazole may have potential anti-inflammatory effects beyond its role as a proton pump inhibitor. The study mentioned above highlighted that using this compound could elucidate the effects of omeprazole metabolites on neuro-inflammation. This is particularly relevant for understanding treatments for neurodegenerative diseases where inflammation plays a critical role .

Osteoporosis Treatment

Combination Therapy with Vitamin D3

Omeprazole's role in osteoporosis treatment has been evaluated through studies examining its combined effects with vitamin D3. In a controlled study involving ovariectomized rats, it was found that while omeprazole alone could prevent osteoporosis, its efficacy was enhanced when combined with vitamin D3. This combination significantly reduced osteoclast activity and improved bone density .

Table 2: Effects of Omeprazole and Vitamin D3 on Osteoporosis

| Treatment Group | Osteoporosis Severity | Bone Density Improvement |

|---|---|---|

| Control (no treatment) | Severe | N/A |

| Omeprazole only | Mild | Moderate |

| Vitamin D3 only | Moderate | Significant |

| Omeprazole + Vitamin D3 (100 µg/kg) | None | High |

Case Studies

High-Dose Omeprazole for Pancreatic Fistula

A case series documented the use of high-dose omeprazole (60 mg twice daily) in patients with pancreatic fistulas. The results indicated that this treatment regimen significantly expedited healing processes in these patients, showcasing the therapeutic versatility of omeprazole .

Propiedades

IUPAC Name |

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-CRSPMMAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Omeprazole-d3 used as an internal standard for Esomeprazole analysis?

A1: this compound is a deuterated analog of Omeprazole, which is closely related to Esomeprazole. Its use as an internal standard offers several advantages:

Q2: What is the analytical method used to quantify Esomeprazole and this compound in the presented research?

A2: The research employed a highly sensitive and specific method known as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify both Esomeprazole and this compound in human plasma samples [, , ]. This technique involves:

Q3: What were the findings related to the stability of Esomeprazole in the presented research?

A3: The research demonstrates that Esomeprazole exhibits robust stability under various conditions, including:

- Freeze-thaw cycles: The compound remained stable after repeated freezing and thawing, indicating its suitability for long-term storage in plasma samples [, , ].

- Benchtop stability: Esomeprazole displayed stability at room temperature for the duration of the study, confirming its robustness during routine laboratory handling [, , ].

- Postoperative stability: The research also confirmed the stability of Esomeprazole in processed samples, ensuring reliable quantification even after analytical procedures [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.